ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethyl, methyl, and phenoxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine derivatives. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The phenoxymethyl group is introduced through a subsequent substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions, which are advantageous due to their simplicity and efficiency. These methods often use ethyl acetoacetate and phenyl hydrazine or methyl hydrazine as starting materials .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
1,3-Dimethyl-5-pyrazolone: Used in the synthesis of medicinal compounds.
Uniqueness
Ethyl 3-methyl-5-(phenoxymethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 5-methyl-3-(phenoxymethyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-14(17)13-10(2)15-16-12(13)9-19-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOUFSFTWNQEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1COC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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